molecular formula C19H25N3O3 B14649813 2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide CAS No. 42469-81-8

2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide

Cat. No.: B14649813
CAS No.: 42469-81-8
M. Wt: 343.4 g/mol
InChI Key: LBACKCGIUXJOEQ-UHFFFAOYSA-N
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Description

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is a chemical compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide typically involves the condensation of 2-phenyl-4,5-dioxazole with N,N,N’,N’-tetraethyl-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is unique due to its specific ethyl substitutions, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. These differences can affect the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

42469-81-8

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

4-N,4-N,5-N,5-N-tetraethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C19H25N3O3/c1-5-21(6-2)18(23)15-16(19(24)22(7-3)8-4)25-17(20-15)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI Key

LBACKCGIUXJOEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CC)CC

Origin of Product

United States

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